ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Description

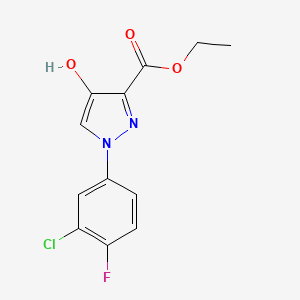

Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a 3-chloro-4-fluorophenyl substituent at the N1 position, a hydroxyl group at C4, and an ethyl ester moiety at C2. This structure combines halogenated aromatic and polar functional groups, which are critical for modulating physicochemical properties such as solubility, stability, and intermolecular interactions. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in binding biological targets, such as enzymes and receptors, through hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name |

ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXDGFBQXRIHFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201158232 | |

| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379241-53-9 | |

| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379241-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201158232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and ethyl acetoacetate.

Formation of the Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This can be achieved through a cyclization reaction involving the condensation of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.

Esterification: The resulting pyrazole intermediate is then subjected to esterification with ethanol in the presence of an acid catalyst to form the ethyl ester derivative.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, where the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is C₁₂H₁₀ClFN₂O₃, and it has a molecular weight of 284.67 g/mol. Its structure features a pyrazole ring, which is significant for its biological activity.

Medicinal Applications

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential as tissue-selective androgen receptor modulators (SARMs). These compounds can selectively inhibit androgen receptors, which are implicated in various cancers, particularly prostate cancer . The ability to modulate these receptors selectively makes them promising candidates for therapeutic development.

Antiviral Properties

Research has shown that related pyrazole derivatives can inhibit the assembly of HIV virions. This suggests that this compound may have similar antiviral properties, potentially serving as a basis for developing new antiviral therapies .

Agricultural Applications

Herbicide Development

Compounds within the pyrazole class have been explored for their herbicidal properties. This compound could be utilized as an active ingredient in herbicides due to its ability to affect plant growth regulators. Its application could lead to more effective weed management strategies in various crops.

Case Study 1: Anticancer Research

A study published in a pharmaceutical journal investigated the effects of several pyrazole derivatives on cancer cell lines. This compound was included in the screening process, showing significant inhibition of cell proliferation in androgen-dependent prostate cancer cells. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent .

Case Study 2: Antiviral Activity

In an experimental setup to evaluate antiviral efficacy, researchers tested various pyrazole derivatives against HIV. This compound demonstrated a notable reduction in viral load in infected cell cultures, suggesting its potential utility in developing HIV treatments .

Data Tables

Mechanism of Action

The mechanism of action of ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. For example, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The specific molecular targets and pathways involved depend on the biological context and the specific structure of the compound.

Comparison with Similar Compounds

Halogen and Methoxy Substituents

- This derivative lacks the 3-chloro substituent, reducing steric hindrance compared to the target compound .

- Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate (CAS 1326810-54-1):

The 3-fluoro-4-methoxyphenyl group combines electron-withdrawing (F) and electron-donating (OMe) effects. Methoxy groups improve solubility in polar solvents, which may enhance bioavailability compared to halogen-only analogs .

Chlorinated Aromatic Systems

- Ethyl 1-(4-chlorophenyl)-4-((4-methoxybenzylamino)methyl)-1H-pyrazole-3-carboxylate (CAS 1224172-06-8; C₂₁H₂₂ClN₃O₃; MW 399.88): The 4-chlorophenyl group is less sterically demanding than 3-chloro-4-fluorophenyl. The addition of a 4-methoxybenzylamino-methyl side chain introduces a basic nitrogen, enabling salt formation and altering pharmacokinetic properties .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide :

Multiple chlorine atoms increase lipophilicity and metabolic resistance, while the pyridylmethyl group enhances binding to metal ions or enzymatic active sites .

Functional Group Variations

Ester vs. Carboxamide Derivatives

- Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate (CAS 1333915-48-2): The oxadiazole ring replaces the hydroxyl group, increasing rigidity and altering electronic properties. Oxadiazoles are known for their metabolic stability and role in kinase inhibition .

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide :

The carboxamide group (-CONH-) facilitates hydrogen bonding, which is critical for target recognition in drug design .

Trifluoromethyl and Difluoromethyl Groups

- Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5) and Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7):

Trifluoromethyl (-CF₃) groups significantly enhance lipophilicity and electron-withdrawing effects, improving blood-brain barrier penetration. Difluoromethyl (-CHF₂) groups offer a balance between lipophilicity and metabolic stability .

Table 1: Key Properties of Selected Pyrazole Derivatives

Key Observations:

Hydroxyl Group : The 4-hydroxy moiety enables hydrogen bonding and metal coordination, which are absent in ester-only derivatives like those in .

Ester vs. Amide : Carboxamide derivatives (e.g., ) exhibit stronger target affinity but lower metabolic stability compared to ester analogs.

Biological Activity

Ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole derivative that has gained attention in recent years for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 284.69 g/mol. The structure includes a pyrazole ring substituted with a chloro and fluorophenyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:

These findings suggest that the compound can effectively inhibit tumor growth and induce cell death in various cancer types.

Anti-inflammatory Activity

This compound has also shown potential as an anti-inflammatory agent. Studies indicate that it can reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : The compound acts as an inhibitor of Aurora-A kinase, which is involved in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Microtubule Disruption : By affecting microtubule dynamics, the compound induces mitotic arrest, leading to cell death.

- Cytokine Modulation : It modulates the release of inflammatory cytokines, thereby reducing inflammation.

Study 1: Antitumor Activity

A study conducted by Wei et al. evaluated the anticancer effects of this compound on A549 lung cancer cells. The results showed an IC50 value of 26 µM, indicating moderate potency against this cell line .

Study 2: Inflammatory Response

In another study, the compound was tested for its ability to inhibit TNF-alpha-induced inflammation in macrophages. Results indicated a significant reduction in cytokine levels, supporting its use in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : A typical synthesis involves coupling a substituted pyrazole core with halogenated aromatic rings. For example, similar pyrazole carboxylates are synthesized via nucleophilic substitution or cyclocondensation reactions under reflux in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at 80–100°C for 8–12 hours . Key steps include:

- Use of potassium carbonate as a base to deprotonate hydroxyl groups.

- Purification via silica gel chromatography (eluent: ethyl acetate/hexane mixtures) to remove by-products (e.g., unreacted starting materials or dimerized impurities) .

- Characterization by LC-MS and -NMR to confirm molecular weight (300–350 g/mol) and substituent positions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- LC-MS : Determines molecular ion peaks and fragmentation patterns to verify molecular weight (e.g., [M+H] at m/z 325–350) and detect impurities (<5% threshold) .

- -NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorofluorophenyl groups) and ester carbonyl signals (δ 4.2–4.4 ppm for ethyl groups) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (if single crystals are obtained via slow evaporation in ethanol/water mixtures) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) to assess binding affinity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or solubility?

- Methodological Answer :

- Ester hydrolysis : Replace the ethyl ester with a carboxylic acid to improve water solubility (e.g., saponification using NaOH in ethanol/water) .

- Heterocyclic substitutions : Introduce methyl, trifluoromethyl, or sulfonyl groups at the pyrazole 4-position to modulate lipophilicity and target affinity .

- SAR studies : Compare analogs (e.g., 3-chloro vs. 4-fluoro substitutions) using docking simulations (AutoDock Vina) to predict binding to kinase active sites .

Q. How should researchers address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell passage number .

- Metabolic stability : Test compound degradation in liver microsomes (e.g., rat/human CYP450 isoforms) to rule out false negatives .

- Batch analysis : Use HPLC to verify purity differences between synthetic batches (>98% purity required for reproducibility) .

Q. What strategies are effective for resolving low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Switch from traditional bases (KCO) to Pd-catalyzed cross-coupling for higher regioselectivity .

- Flow chemistry : Implement continuous reactors to improve heat/mass transfer and reduce side reactions .

- By-product recycling : Isolate and repurpose dimeric impurities via recrystallization or column chromatography .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (target 2–3), BBB permeability, and CYP inhibition .

- Molecular dynamics : Simulate ligand-protein interactions (e.g., GROMACS) to optimize binding kinetics and residence time .

- QSAR modeling : Train models on bioactivity datasets to prioritize substituents with high predicted efficacy .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.